3-(Benzyloxy)-4-bromooxolane
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Overview
Description
3-(Benzyloxy)-4-bromooxolane is an organic compound that features a benzyloxy group and a bromine atom attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position . The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base .
Industrial Production Methods
Industrial production of 3-(Benzyloxy)-4-bromooxolane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-bromooxolane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-(Benzyloxy)oxolane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Scientific Research Applications
3-(Benzyloxy)-4-bromooxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-bromooxolane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the core structure, leading to different chemical properties and applications.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Another compound with a benzyloxy group, used in antifungal applications.
Uniqueness
3-(Benzyloxy)-4-bromooxolane is unique due to the presence of both a benzyloxy group and a bromine atom on an oxolane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
3-bromo-4-phenylmethoxyoxolane |
InChI |
InChI=1S/C11H13BrO2/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
ZZNPXHNGNGBXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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